3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(3-CHLORO-4-METHYLPHENYL)-3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, substituted with chlorophenyl and piperazine groups.
Preparation Methods
The synthesis of 1-(3-CHLORO-4-METHYLPHENYL)-3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE involves multiple steps, typically starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and piperazine groups are then introduced through substitution reactions, using reagents such as chlorobenzene derivatives and piperazine. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-CHLORO-4-METHYLPHENYL)-3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-4-METHYLPHENYL)-3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 1-(3-CHLORO-4-METHYLPHENYL)-3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE include other substituted pyrrolidine-2,5-dione derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific combination of chlorophenyl and piperazine groups, which confer distinct chemical and biological activities.
Properties
Molecular Formula |
C22H23Cl2N3O2 |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H23Cl2N3O2/c1-15-2-7-18(12-19(15)24)27-21(28)13-20(22(27)29)26-10-8-25(9-11-26)14-16-3-5-17(23)6-4-16/h2-7,12,20H,8-11,13-14H2,1H3 |
InChI Key |
XUSFXPXSULHEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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